molecular formula C10H15N3OS B1474240 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine CAS No. 1581374-52-8

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine

Cat. No.: B1474240
CAS No.: 1581374-52-8
M. Wt: 225.31 g/mol
InChI Key: PJSKARYLIGDLNK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base such as sodium ethoxide.

    Introduction of the Carbonyl Group: The carbonyl group is introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetic anhydride.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring is formed by cyclization of an appropriate amine precursor, such as 3-aminopyrrolidine, with the thiazole derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)morpholin-3-amine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine is unique due to the presence of both the thiazole and pyrrolidine rings, which confer specific chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and binding affinity towards molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-6-9(15-7(2)12-6)10(14)13-4-3-8(11)5-13/h8H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSKARYLIGDLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine
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1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine
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1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine
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1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine
Reactant of Route 6
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1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine

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